Clofencet-potassium
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Overview
Description
Clofencet-potassium is a potassium salt resulting from the reaction of equimolar amounts of clofencet and potassium hydroxide. It is used as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It contains a clofencet(1-).
Scientific Research Applications
Mechanism of Action in Potassium Channels
- Clofencet-potassium's effects on potassium conductance have been extensively studied. Malayev, Nelson, and Philipson (1995) found that clofilium, a component of this compound, inhibits current in potassium channels in a concentration-dependent manner, suggesting a possible "activation trap" mechanism (Malayev, Nelson, & Philipson, 1995).
Impact on Soil and Agricultural Research
- Research on the sorption behavior of clofencet, a key compound in this compound, demonstrates its interaction with soils, revealing significant relationships with soil pH levels and sorption mechanisms. This research by Dubus, Barriuso, and Calvet (2001) underscores the importance of understanding chemical behaviors for agricultural applications (Dubus, Barriuso, & Calvet, 2001).
Effects on Human Cell Channels and Implications for Medicine
- Clofilium's impact on human cells, particularly its apoptosis-inducing effects on leukemia cells, has been studied by Choi et al. (1999). They found that clofilium induces apoptosis in human leukemia cells via Bcl-2-insensitive activation of caspase-3, suggesting potential applications in cancer therapy (Choi et al., 1999).
Applications in Microbial Research
- Cholo et al. (2006) investigated the effects of clofazimine, another component related to this compound, on potassium uptake by a mutant of Mycobacterium tuberculosis. They found significant decreases in potassium uptake and growth upon exposure to clofazimine, highlighting its potential for antimicrobial research (Cholo et al., 2006).
Analytical Methods in Food and Agriculture
- Aoyagi, Niiyama, and Nemoto (2011) developed a method for determining clofencet in animal and fishery products using LC/ESI-MS, demonstrating the compound's relevance in food safety and agricultural product analysis (Aoyagi, Niiyama, & Nemoto, 2011).
Chemical Synthesis and Development
- The chemical research and development process for an alternative synthesis of clofencet was detailed by Clark et al. (2004), providing insights into the compound's production and potential for customization in various applications (Clark et al., 2004).
Properties
CAS No. |
82697-71-0 |
---|---|
Molecular Formula |
C13H10ClKN2O3 |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
potassium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3.K/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
NUUZKOFSZIWYSC-UHFFFAOYSA-M |
SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Canonical SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
82697-71-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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